molecular formula C7H8ClNO5S B2673300 Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate CAS No. 2287289-64-7

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate

Cat. No. B2673300
M. Wt: 253.65
InChI Key: AINQLBKCIGYETO-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate, also known as ESCOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. ESCOC is a heterocyclic compound that contains a sulfonyl chloride and an ester group, making it a versatile molecule for drug development.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Various Compounds : Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, a related compound, is used in synthesizing aryloxytriazolecarboxylates, which have potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).
  • Intermediate for Substituted Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in creating variously substituted oxazoles, showcasing its versatility in organic synthesis (Hodgetts & Kershaw, 2002).
  • Efficient Synthesis Methods : A novel one-step method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, showcasing a convenient and environmentally friendly approach (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).

Potential Pharmacological Applications

  • Investigation of Biological Activities : Compounds containing ethyl oxazole-4-carboxylate moieties have been synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory effects (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
  • Amyloid Fibril Inhibitors : Research on oxazoles with a C(4) carboxyl group, including ethyl variants, has led to the discovery of inhibitors of transthyretin amyloid fibril formation, significant in neurodegenerative disease research (Razavi et al., 2005).

Structural and Physical Properties

  • Crystal Structure Analysis : Studies on the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate provide insights into the molecular arrangements and interactions, crucial for understanding its chemical behavior (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Novel Synthetic Routes

  • New Routes to Heterocycles : The use of chlorosulfonylisocyanate (CSI) in the synthesis of 2-haloethyl carboxysulfamides and 2-haloethyl oxosulfonylureas, leading to the formation of N-substituted oxazolidin-2-ones, represents a novel approach to these heterocycles (Montero et al., 1983).

properties

IUPAC Name

ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO5S/c1-2-13-7(10)6-3-5(9-14-6)4-15(8,11)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQLBKCIGYETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate

CAS RN

2287289-64-7
Record name ethyl 3-[(chlorosulfonyl)methyl]-1,2-oxazole-5-carboxylate
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